GC813 is classified as a covalent inhibitor, specifically targeting the cysteine residue at position 148 (Cys148) of the MERS-CoV 3C-like protease. Its chemical formula is C22H31ClN3NaO8S, with a molecular weight of approximately 556.00 g/mol . The compound is part of a broader category of antiviral agents aimed at combating coronaviruses, particularly in light of recent outbreaks and the ongoing need for effective treatments against viral infections.
The synthesis of GC813 involves multiple steps that incorporate structure-guided design principles. Initial studies utilized high-resolution X-ray crystallography to understand the binding interactions of existing inhibitors with the target enzyme. This structural information was critical in designing GC813 to enhance its binding affinity and specificity.
The molecular structure of GC813 reveals a complex arrangement that facilitates its interaction with the target protease. Key features include:
Data from crystallographic studies show that GC813 forms a covalent bond with Cys148, resulting in a tetrahedral adduct that stabilizes its interaction with the protease .
GC813 undergoes specific chemical reactions upon binding to its target:
These reactions are critical for inhibiting the enzymatic activity of MERS-CoV 3C-like protease.
The mechanism by which GC813 exerts its antiviral effects involves several key steps:
Data from pharmacological studies indicate that GC813 exhibits an IC50 value in the low micromolar range, demonstrating its effectiveness as an inhibitor .
GC813 possesses several notable physical and chemical properties:
Relevant data suggest that these properties contribute significantly to its potential as a therapeutic agent against coronaviruses .
GC813 has significant potential applications in scientific research and therapeutic development:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3